molecular formula C22H16F3N3O2S2 B3076489 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040634-23-8

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3076489
CAS No.: 1040634-23-8
M. Wt: 475.5 g/mol
InChI Key: ZYCRIRIEFJCREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative functionalized with a 3-methyl-4-oxo group on the heterocyclic core and a sulfanyl-linked acetamide moiety bearing a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienopyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Its molecular formula is C₂₂H₁₆F₃N₃O₂S₂, with a molecular weight of 487.51 g/mol.

Properties

IUPAC Name

2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c1-28-20(30)19-18(14(11-31-19)13-7-3-2-4-8-13)27-21(28)32-12-17(29)26-16-10-6-5-9-15(16)22(23,24)25/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCRIRIEFJCREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name Key Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Biological Activity Notes
Target Compound : 2-({3-Methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 3-Methyl-4-oxo, 2-(trifluoromethyl)phenyl N/A N/A 487.51 Hypothesized kinase inhibition
: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-Chlorophenyl)-4-oxo, 2-(trifluoromethyl)phenyl N/A N/A 502.94 Anticancer screening candidate
: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 4-Oxo-7-phenyl, 2-ethyl-6-methylphenyl N/A N/A 403.50 Unspecified bioactivity
: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl-6-oxo, 2,3-dichlorophenyl 230 80 344.21 Antidiabetic potential
: N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Tetrahydrobenzothieno-triazolo-pyrimidine core N/A 68–74 ~450 (estimated) Antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and ’s analogue enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to the dichlorophenyl group in ’s compound .

Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to , where sulfanyl-acetamide coupling via anhydrous K₂CO₃ in acetone achieves moderate yields (57–74%) . ’s higher yield (80%) reflects simpler dihydropyrimidinone chemistry .

Thermal Stability: ’s compound exhibits a higher melting point (230°C) than typical thienopyrimidinones, likely due to strong hydrogen bonding from the dichlorophenyl group .

Biological Potential: While the target compound lacks direct activity data, analogues like ’s derivatives show antimicrobial effects, and ’s chlorophenyl variant is prioritized in anticancer screens .

Biological Activity

The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1040632-29-8) belongs to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant research findings and case studies.

The molecular formula of the compound is C22H19N3O2S2C_{22}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 421.5 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant in medicinal chemistry for developing various therapeutic agents.

Antimicrobial Activity

Research indicates that compounds containing the thienopyrimidine scaffold exhibit substantial antimicrobial properties. For instance, derivatives similar to the compound have shown significant antibacterial and antimycobacterial activity against various strains:

Compound SeriesMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamideE. coli, S. typhi, S. aureusVaries by specific compound
3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-onesM. tuberculosis, M. aviumVaries by specific compound

In vitro studies have demonstrated that compounds with a substituted amido or imino side chain at position 3 are essential for antimicrobial activity .

Antitumor Activity

The thienopyrimidine scaffold has been studied for its potential as an antitumor agent. Specifically, the compound has been evaluated for its ability to inhibit key enzymes involved in purine biosynthesis:

Enzyme TargetInhibition Constant (Ki)
GARFTase2.97 μM
AICARFTase9.48 μM

These results indicate that the compound can selectively inhibit these enzymes, which are crucial in cancer cell proliferation and survival .

While detailed mechanisms specific to this compound are not fully elucidated, studies on related thienopyrimidine derivatives suggest that their biological activity may involve:

  • Enzyme Inhibition : Targeting enzymes like GARFTase and AICARFTase disrupts nucleotide synthesis.
  • Antimicrobial Mechanisms : The structural features allow interaction with bacterial cell walls or metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study tested several thienopyrimidine derivatives against common bacterial strains and found that certain modifications significantly enhanced their potency against resistant strains.
    • Findings : Compounds with phenyl substitutions exhibited stronger antibacterial effects compared to those without.
  • Antitumor Screening : In a drug library screening for anticancer compounds, derivatives of thienopyrimidines were identified as promising candidates due to their dual inhibition of GARFTase and AICARFTase.
    • : This highlights the potential for developing new cancer therapies based on this scaffold .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

The synthesis of this thieno[3,2-d]pyrimidine derivative requires multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintaining 60–80°C during thioether bond formation minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) improves purity, while recrystallization in ethanol refines crystalline products .

Q. What analytical techniques are essential for confirming the structural integrity of the compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly for the thieno[3,2-d]pyrimidine core and trifluoromethylphenyl substituents .
  • Mass spectrometry (HRMS) : Accurate mass measurement confirms molecular formula, especially for sulfur-containing fragments .
  • IR spectroscopy : Detection of carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~600 cm1^{-1}) groups validates functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or Aurora kinases) due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

SAR strategies include:

  • Substituent variation : Replace the 3-methyl group with ethyl or benzyl moieties to assess steric effects on kinase binding .
  • Trifluoromethyl positional isomers : Compare 2-, 3-, and 4-trifluoromethylphenyl derivatives to map electronic effects on cytotoxicity .
  • Thioacetamide vs. oxyacetamide analogs : Synthesize and test analogs to determine sulfur’s role in target engagement .

Q. What strategies are effective in resolving contradictions in reported biological data across studies?

Address discrepancies via:

  • Standardized assay protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and inhibitor concentrations (e.g., 10 µM) to minimize variability .
  • Meta-analysis of structural analogs : Compare data from compounds with shared cores (e.g., thieno[3,2-d]pyrimidine) to identify trends in activity .
  • Mechanistic follow-ups : Employ siRNA knockdown or CRISPR-edited cells to validate target specificity .

Q. How can computational methods predict the binding affinity and pharmacokinetic properties of this compound?

Computational approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with pyrimidine N1 and hydrophobic contacts with the trifluoromethyl group .
  • ADMET profiling : Predict logP (2.5–3.5) and CYP450 metabolism using SwissADME, prioritizing derivatives with lower hepatotoxicity risk .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify persistent binding poses .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Key challenges and solutions:

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of sulfanylating agent) and use flow chemistry for exothermic steps .
  • Chiral purity : Employ chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers during final purification .
  • Batch consistency : Implement in-process LC-MS monitoring for intermediates to ensure reproducibility .

Methodological Notes

  • Data contradiction analysis : Cross-reference biological data with PubChem entries (e.g., ZINC2719983) and exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Experimental design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.